molecular formula C19H20N2O2S B2528036 (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide CAS No. 865544-79-2

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide

Cat. No.: B2528036
CAS No.: 865544-79-2
M. Wt: 340.44
InChI Key: UYQHGOXEQPLWOO-FMQUCBEESA-N
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Description

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide typically involves the condensation of 3-ethylbenzo[d]thiazol-2(3H)-one with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents under mild heating conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar structures but different substituents on the benzothiazole ring.

    Benzamides: Compounds with similar amide functional groups but different aromatic rings.

Uniqueness

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its isopropoxy group and ethyl substitution on the benzothiazole ring differentiate it from other benzothiazole derivatives and benzamides, potentially leading to unique interactions with molecular targets and distinct biological activities.

Properties

IUPAC Name

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-4-21-16-7-5-6-8-17(16)24-19(21)20-18(22)14-9-11-15(12-10-14)23-13(2)3/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQHGOXEQPLWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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